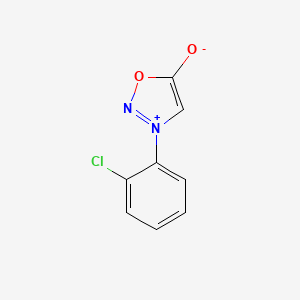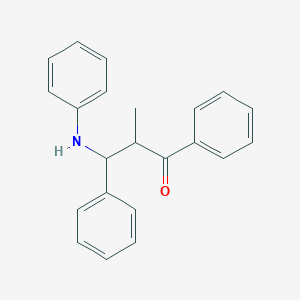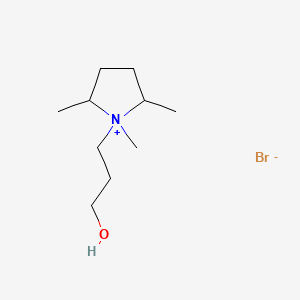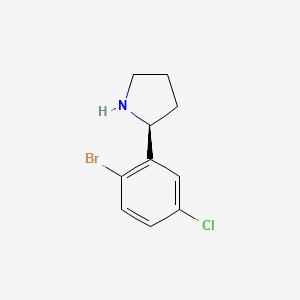
1,1-Difluoroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoroheptane is an organofluorine compound with the molecular formula C₇H₁₄F₂ It is a derivative of heptane, where two hydrogen atoms on the first carbon are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,1-Difluoroheptane can be synthesized through the fluorination of heptane derivatives. One common method involves the reaction of 1-heptanol with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions
1,1-Difluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of heptane or partially fluorinated heptane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Formation of heptane derivatives with different functional groups.
Oxidation: Production of fluorinated alcohols or ketones.
Reduction: Formation of heptane or partially fluorinated heptane derivatives.
科学的研究の応用
1,1-Difluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1,1-difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, influencing various biochemical pathways. In biological systems, it may interact with enzymes, altering their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
1,1-Difluoroethane: A smaller fluorinated hydrocarbon with similar chemical properties but different applications.
1,1-Difluoropropane: Another fluorinated hydrocarbon with a shorter carbon chain.
1,1-Difluorobutane: A fluorinated hydrocarbon with a four-carbon chain.
Uniqueness of 1,1-Difluoroheptane
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter fluorinated hydrocarbons
特性
CAS番号 |
407-96-5 |
|---|---|
分子式 |
C7H14F2 |
分子量 |
136.18 g/mol |
IUPAC名 |
1,1-difluoroheptane |
InChI |
InChI=1S/C7H14F2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 |
InChIキー |
GMAOOXCCDVIMBA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
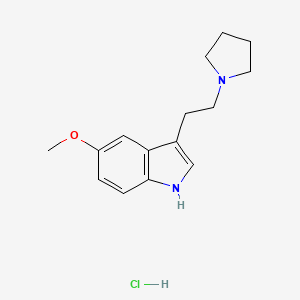
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
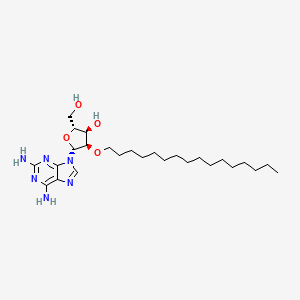
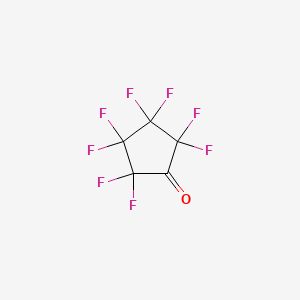
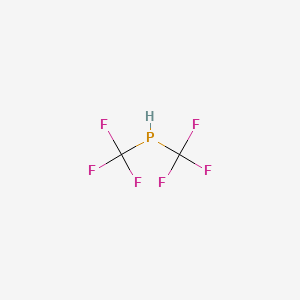
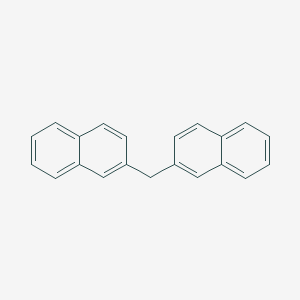

![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
